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Compound of Interest

Compound Name: H-D-Phg-OH

Cat. No.: B555899

A comprehensive analysis of the spectroscopic data for D-Phenylglycine (H-D-Phg-OH) is
presented below, tailored for researchers, scientists, and professionals in drug development.
This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-Phenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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1H NMR Chemical Shift (8) ppm
Phenyl (CeHs) 7.40 - 7.55 (m)

a-CH 5.20 (s)

13C NMR Chemical Shift (3) ppm
Carbonyl (C=0) 1745

Quaternary Phenyl (C-CH) 135.0

Phenyl (CH) 129.5 (2C)

Phenyl (CH) 129.0 (2C)

Phenyl (CH) 128.0

a-Carbon (CH) 58.0

Note: NMR data can vary based on the solvent used. The data presented is a representative

compilation from typical solvents like D20 or DMSO-ds.

Table 2: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group

Vibrational Frequency

(cm™)

Description

O-H Stretch (Carboxylic Acid)

3400 - 2500 (broad)

Characteristic broad
absorption of H-bonded OH.

Primary amine stretching

N-H Stretch (Amine) 3200 - 3000 o
vibrations.
] Stretching of C-H bonds on the
C-H Stretch (Aromatic) 3100 - 3000 )
phenyl ring.
) ] Carbonyl stretch of the
C=0 Stretch (Carboxylic Acid) ~1710

carboxylic acid.

C=C Stretch (Aromatic)

~1600, ~1495, ~1455

Aromatic ring skeletal

vibrations.

N-H Bend (Amine)

~1580

Bending vibration of the

primary amine.

Table 3: Mass Spectrometry (MS) Data

Technique m/z Value Description
Electron lonization (EI) 151 Molecular lon [M]*
o Fragment ion, loss of the

Electron lonization (EI) 106
carboxyl group (-COOH)
Fragment ion, further

Electron lonization (EI) 79 fragmentation of the phenyl
group.

Electron lonization (EI) 77 Phenyl cation [CeHs]*

) o Molecular ion of the
GC-MS (silylated derivative) 294

derivatized D-phenylglycine.[1]

GC-MS (silylated derivative)

178 (100%)

Base peak of the derivatized

D-phenylglycine.[1]
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Note: The molecular weight of D-Phenylglycine is 151.16 g/mol .[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of D-Phenylglycine is dissolved in a suitable deuterated
solvent (e.g., D20, DMSO-ds) in an NMR tube. The concentration is typically in the range of
5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

H NMR Acquisition: Standard proton NMR experiments are performed. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay are often required due to
the low natural abundance of 13C and its longer relaxation times.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,
typically Tetramethylsilane (TMS) at O ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet Method: A small amount of D-Phenylglycine is finely ground with dry potassium
bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.[3]

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.[7]
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 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data
acquisition.[1]

o Data Acquisition: The sample is placed in the spectrometer's sample compartment, and a
background spectrum (of air or the KBr pellet) is recorded. The sample spectrum is then
acquired, and the background is automatically subtracted. The spectrum is typically recorded
in the range of 4000-400 cm™1.

o Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber
(cm™1) is analyzed to identify the characteristic vibrational frequencies of the functional
groups present in the molecule.

Mass Spectrometry (MS)

e Sample Introduction:

o Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the
ion source of the mass spectrometer.

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized samples,
the compound is first separated by gas chromatography before entering the mass
spectrometer. D-phenylglycine may require derivatization (e.g., silylation) to increase its
volatility.[1]

o Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by high-
performance liquid chromatography (HPLC) before introduction into the mass
spectrometer.[8]

e |onization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam,
causing ionization and fragmentation. This is a common technique for GC-MS.

o Electrospray lonization (ESI): A high voltage is applied to the liquid sample to create an
aerosol of charged droplets. This is a soft ionization technique commonly used for LC-MS.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations

Analytical Workflow for D-Phenylglycine
Characterization

The following diagram illustrates a typical workflow for the analytical characterization of an
amino acid like D-Phenylglycine.
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Caption: Analytical workflow for D-Phenylglycine characterization.

Logical Relationship of Spectroscopic Data
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The following diagram illustrates how the different spectroscopic techniques provide
complementary information for the structural elucidation of D-Phenylglycine.
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Caption: Relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for H-D-Phg-OH (NMR, IR, Mass
Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555899#spectroscopic-data-for-h-d-phg-oh-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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